molecular formula C23H20N4O3S B14875172 (E)-methyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

(E)-methyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B14875172
M. Wt: 432.5 g/mol
InChI Key: CAAFOIXWLIAVRM-RVDMUPIBSA-N
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Description

(E)-methyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and a tetrahydrobenzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrazole derivative with a cyanoacrylamide intermediate, followed by cyclization to form the tetrahydrobenzo[b]thiophene ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert cyano groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (E)-methyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-methyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: shares similarities with other pyrazole-containing compounds and cyanoacrylamides.

    This compound: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its structure allows for versatile modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H20N4O3S/c1-30-23(29)19-17-9-5-6-10-18(17)31-22(19)26-21(28)15(12-24)11-16-13-25-27-20(16)14-7-3-2-4-8-14/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,25,27)(H,26,28)/b15-11+

InChI Key

CAAFOIXWLIAVRM-RVDMUPIBSA-N

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/C#N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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